
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical and Thermodynamic Investigation
Research by Bahrami, M., and Hosseini, Seyed Mohammad Ali (2012) explores the corrosion inhibition properties of related organic compounds in acidic solutions, indicating potential applications in protecting metals against corrosion. This study found that specific organic inhibitors can significantly improve corrosion resistance, offering insights into developing new materials with enhanced protective capabilities (Bahrami & Hosseini, 2012).
Biochemical Evaluation of Acetylcholinesterase Inhibitors
Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., and Briley, M. (1995) synthesized and assessed a series of compounds for antiacetylcholinesterase activity, aimed at optimizing pharmacophoric elements for potential therapeutic uses. This research is crucial for developing drugs to treat diseases like Alzheimer's, showcasing the importance of structural flexibility and optimization in drug design (Vidaluc et al., 1995).
Synthesis of Hydroxamic Acids and Ureas
Thalluri, Kishore, Manne, S., Dev, Dharm, and Mandal, Bhubaneswar (2014) demonstrated a single-pot synthesis method for converting carboxylic acids into ureas and hydroxamic acids, providing a more efficient and environmentally friendly approach. This advancement in synthetic chemistry has implications for the development of pharmaceuticals and agrochemicals (Thalluri et al., 2014).
Exploration of Neuropeptide Y5 Receptor Antagonists
Fotsch, C., Sonnenberg, J., Chen, N., Hale, C., Karbon, W., and Norman, M. H. (2001) investigated the structure-activity relationships of trisubstituted phenyl urea derivatives as antagonists for the neuropeptide Y5 receptor. Their work contributes to understanding how modifications to molecular structures can impact biological activity, potentially leading to new therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).
Development of High Efficiency Polymer Solar Cells
Wang, Zongtao, Wang, Zhongqiang, Zhang, Ruqin, Guo, Kunpeng, Wu, Yuezhen, Wang, Hua, Hao, Yuying, and Chen, Guo (2018) explored the use of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. This research indicates potential applications in improving the efficiency of solar energy conversion technologies, highlighting the role of materials science in advancing renewable energy solutions (Wang et al., 2018).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWTZBAIQBCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)


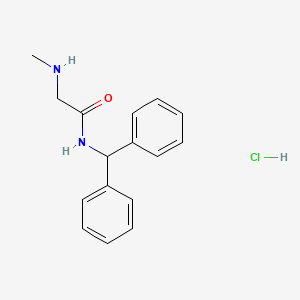
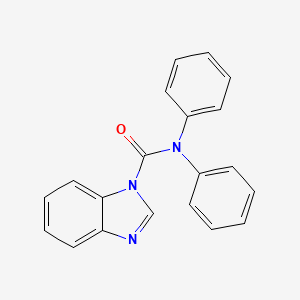

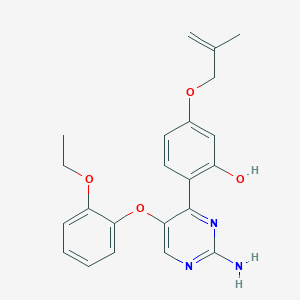

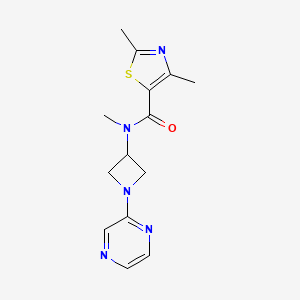

![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)
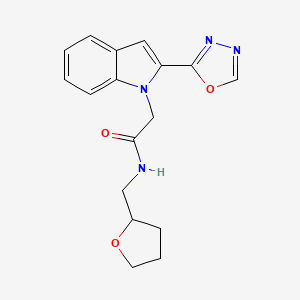

![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
